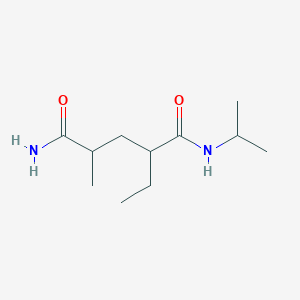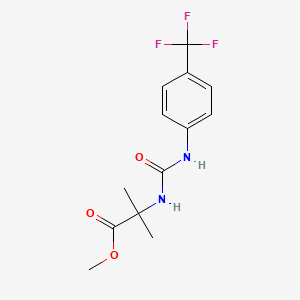
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a carbamoyl group, and a methyl ester of 2-methylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester typically involves the reaction of 2-methylalanine methyl ester with a trifluoromethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(alpha,alpha,alpha-Trifluoro-p-tolyl)piperazine
- (alpha,alpha,alpha-Trifluoro-p-tolyl)acetic acid
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
N-((alpha,alpha,alpha-Trifluoro-p-tolyl)carbamoyl)-2-methylalanine methyl ester is unique due to the combination of its trifluoromethyl group, carbamoyl group, and methyl ester of 2-methylalanine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
70974-15-1 |
|---|---|
Formule moléculaire |
C13H15F3N2O3 |
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,10(19)21-3)18-11(20)17-9-6-4-8(5-7-9)13(14,15)16/h4-7H,1-3H3,(H2,17,18,20) |
Clé InChI |
VFBQPWTWCBKABO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)NC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



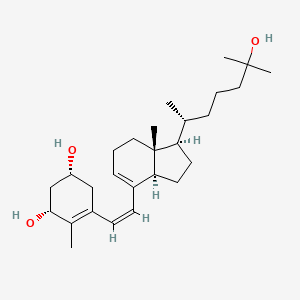
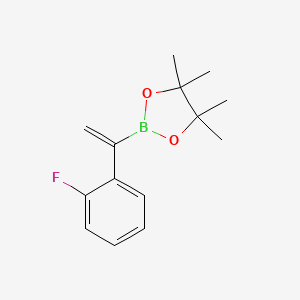
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
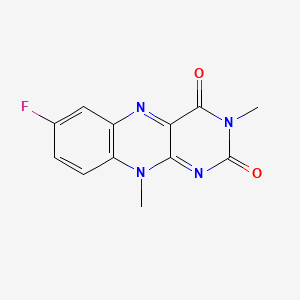
![3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose](/img/structure/B13412965.png)
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)

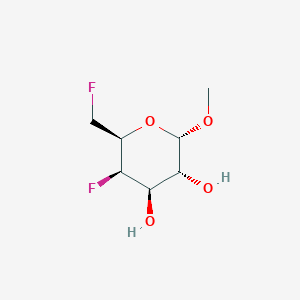
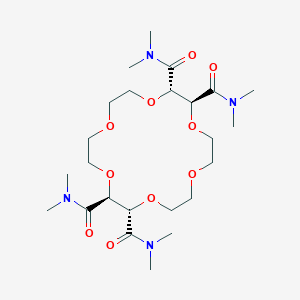
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
